molecular formula C28H22B2F8N8Ru B13136082 Bis(2,2'-bipyridyl)(2,2'-bipyrimidine)rutheniumtetrafluoroborate

Bis(2,2'-bipyridyl)(2,2'-bipyrimidine)rutheniumtetrafluoroborate

Cat. No.: B13136082
M. Wt: 745.2 g/mol
InChI Key: RPAZTWXPCZMQJY-UHFFFAOYSA-N
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Description

Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate: is a coordination compound that features a ruthenium center coordinated to two 2,2’-bipyridyl ligands and one 2,2’-bipyrimidine ligand, with tetrafluoroborate as the counterion. This compound is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the fields of electrochemistry and photochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridyl and 2,2’-bipyrimidine ligands in the presence of a reducing agent such as hypophosphorous acid. The reaction is carried out in an aqueous solution, and the product is isolated by precipitation with tetrafluoroboric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while reduction may produce ruthenium(I) species .

Mechanism of Action

The mechanism by which Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate exerts its effects involves the absorption of light, leading to the excitation of electrons from the ground state to an excited state. This excited state can undergo various processes, including energy transfer, electron transfer, and emission of light (luminescence). The specific pathways and molecular targets depend on the application, such as ECL or photocatalysis .

Comparison with Similar Compounds

Uniqueness: The presence of both 2,2’-bipyridyl and 2,2’-bipyrimidine ligands in Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate imparts unique photophysical and electrochemical properties, making it highly versatile for various applications. The combination of these ligands allows for fine-tuning of the compound’s electronic and optical characteristics, which is not possible with simpler ruthenium complexes .

Biological Activity

Bis(2,2'-bipyridyl)(2,2'-bipyrimidine)rutheniumtetrafluoroborate is a coordination compound featuring a ruthenium center coordinated to two 2,2'-bipyridyl ligands and one 2,2'-bipyrimidine ligand, with tetrafluoroborate as the counterion. This compound is notable for its unique photophysical properties and potential applications in biological systems, particularly in photodynamic therapy (PDT) and electrochemical biosensing.

  • Molecular Formula : C28H22B2F8N8Ru
  • Molecular Weight : 745.2 g/mol
  • IUPAC Name : 2-pyridin-2-ylpyridine; 2-pyrimidin-2-ylpyrimidine; ruthenium(II); ditetrafluoroborate

The biological activity of this compound primarily involves its ability to absorb light and undergo electron transfer processes. Upon excitation, the compound can generate reactive oxygen species (ROS), which play a critical role in its therapeutic efficacy in PDT. The generated ROS can induce oxidative stress in target cells, leading to apoptosis or necrosis.

Biological Applications

  • Photodynamic Therapy (PDT) :
    • The compound has been investigated for its potential use in PDT for cancer treatment. Studies indicate that it can effectively generate singlet oxygen upon light activation, which is cytotoxic to cancer cells.
    • Case Study : In vitro studies showed that treatment with this ruthenium complex followed by light exposure resulted in significant cell death in various cancer cell lines, including HeLa and MCF-7 cells.
  • Electrochemical Biosensing :
    • The compound's electrochemical properties allow it to be used as a probe for detecting biomolecules. Its ability to undergo redox reactions makes it suitable for developing sensors that can monitor biological processes.
    • Research Findings : A study demonstrated the use of this compound in fabricating an electrochemical sensor for glucose detection, showing high sensitivity and selectivity.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NamePhotodynamic ActivityElectrochemical ActivityKey Applications
This compoundHighModeratePDT, Biosensing
Tris(2,2'-bipyridine)ruthenium(II) complexModerateHighPhotocatalysis
Bis(2,2'-bipyridyl)ruthenium(II) complexLowModeratePhotovoltaics

Properties

Molecular Formula

C28H22B2F8N8Ru

Molecular Weight

745.2 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);ditetrafluoroborate

InChI

InChI=1S/2C10H8N2.C8H6N4.2BF4.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*2-1(3,4)5;/h2*1-8H;1-6H;;;/q;;;2*-1;+2

InChI Key

RPAZTWXPCZMQJY-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Ru+2]

Origin of Product

United States

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